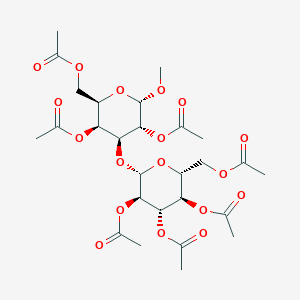

Methyl a-D-laminarabioside heptaacetate

Descripción

Historical Context and Discovery in Carbohydrate Chemistry

The development and characterization of methyl alpha-D-laminarabioside heptaacetate emerged from the broader historical context of carbohydrate chemistry research focused on understanding complex polysaccharide structures derived from marine sources. The compound's discovery is intrinsically linked to investigations into laminarin, a storage polysaccharide found abundantly in brown algae species belonging to the Laminariaceae family. Historical research into laminarin began during the 19th century when scientists first isolated and recognized this naturally occurring polysaccharide, sparking scientific interest in its characteristics and potential applications. The subsequent development of synthetic derivatives, including methyl alpha-D-laminarabioside heptaacetate, represented a significant advancement in carbohydrate chemistry methodology.

The crystallographic analysis of methyl alpha-D-laminarabioside heptaacetate has provided crucial insights into the structural characteristics of β-(1→3)-linked oligosaccharides. Research conducted using X-ray diffraction methods revealed that the compound crystallizes in the monoclinic system with space group P2₁, exhibiting specific unit cell parameters: a = 13.179(3), b = 22.832(3), c = 5.555(2) Angstroms, and β = 95.91(3)°. The observed density of 1.32 grams per cubic centimeter and calculated density of 1.308 grams per cubic centimeter provided validation for the structural determination. These crystallographic studies established fundamental understanding of the molecular geometry and intermolecular interactions that characterize this class of compounds.

The development of synthetic methodologies for producing methyl alpha-D-laminarabioside heptaacetate involved sophisticated chemical modification techniques. The synthesis process typically begins with laminarin extraction from brown seaweeds, followed by chemical modifications designed to enhance functional properties and reactivity for research applications. The acetylation process involves multiple steps where hydroxyl groups on the sugar backbone are systematically protected with acetyl groups, resulting in the heptaacetate derivative that exhibits improved stability and solubility characteristics compared to the parent compound.

Industrial production methods for methyl alpha-D-laminarabioside heptaacetate have evolved to incorporate high-throughput glycan screening technologies and glyco-engineered mammalian cell expression systems. These advanced methodologies enable researchers to achieve high yield and purity levels essential for rigorous scientific investigations. The development of these production techniques represents a significant technological advancement in carbohydrate chemistry, enabling broader accessibility of this important research compound.

Structural Relationship to Laminarin and β-(1→3)-Glucans

Methyl alpha-D-laminarabioside heptaacetate exhibits a direct structural relationship to laminarin, the naturally occurring polysaccharide from which it is derived. Laminarin consists of a linear backbone composed of 20 to 30 residues of β-1,3-linked-D-glucopyranose units, complemented by β-1,6-linked-D-glucopyranose units forming branched chains. The chemical framework of laminarin demonstrates variability in the ratio of β-1,3 and β-1,6 linkages, ranging from 1:1 to 10:1 depending on the source brown algae. This structural diversity provides the foundation for understanding the conformational characteristics observed in synthetic derivatives like methyl alpha-D-laminarabioside heptaacetate.

The molecular structure of methyl alpha-D-laminarabioside heptaacetate features multiple acetyl groups attached to the sugar backbone, contributing to its unique chemical properties and biological activities. Crystallographic analysis has revealed specific conformational details, including linkage conformation angles φ = -85.5° and ψ = -111.9°, which are similar to those observed in other β-(1→3)-linked acetylated disaccharide compounds. These conformational parameters provide critical insights into the three-dimensional arrangement of the molecule and its potential interactions with biological targets.

| Structural Parameter | Value | Comparison to Related Compounds |

|---|---|---|

| Molecular Formula | C₂₇H₃₈O₁₈ | Similar complexity to other heptaacetate derivatives |

| Molecular Weight | 650.58 g/mol | Comparable to related oligosaccharide acetates |

| Linkage Angle φ | -85.5° | Consistent with β-(1→3)-linked disaccharides |

| Linkage Angle ψ | -111.9° | Within expected range for glycosidic linkages |

| Crystal System | Monoclinic | Common for carbohydrate derivatives |

| Space Group | P2₁ | Typical for chiral organic compounds |

The relationship between methyl alpha-D-laminarabioside heptaacetate and the broader family of β-(1→3)-glucans extends beyond structural similarity to encompass functional characteristics. Research has demonstrated that laminarin exhibits a β-(1→3):β-(1→6) ratio of 3:1, creating a linear polysaccharide structure that serves as a carbohydrate food reserve in brown algae. This natural function translates into specific biological activities that are preserved and often enhanced in synthetic derivatives through chemical modification processes.

Conformational analysis using molecular mechanics methods has revealed that the energy landscape for the φ and ψ angles in methyl alpha-D-laminarabioside heptaacetate remains independent of the orientation of the C-6 acetate groups. This finding suggests that the core glycosidic linkage maintains its structural integrity regardless of acetate substitution patterns, providing important insights for rational design of related compounds. The acetate substituent at C-6 of the reducing residue adopts a gauche-gauche conformation, while the gauche-trans conformation is observed in the nonreducing residue.

Role in Glycomics and Glycoconjugate Research

Methyl alpha-D-laminarabioside heptaacetate occupies a central position in contemporary glycomics research as a model compound for investigating carbohydrate-protein interactions and glycoconjugate formation mechanisms. The compound's classification as a glycoside, specifically an oligosaccharide derivative, places it within the critical category of molecules used for advancing understanding in glycomics and glycobiology studies. Research applications of this compound span multiple domains, including fundamental studies of carbohydrate structure-function relationships and applied investigations into therapeutic applications.

The mechanism of action for methyl alpha-D-laminarabioside heptaacetate primarily involves its interactions with biological molecules, particularly proteins, where it demonstrates potential for modulating cellular processes. Investigation into its antitumor properties has revealed its ability to suppress malignant cell proliferation through specific molecular interactions that may involve binding to cell surface receptors or influencing signaling pathways related to cell growth and apoptosis. These findings position the compound as a valuable tool for cancer research and drug development initiatives.

Research indicates that methyl alpha-D-laminarabioside heptaacetate may modulate immune responses through alterations in glycoprotein structures, which could significantly impact cellular communication and function. This immunomodulatory activity makes the compound particularly valuable for vaccine development research and immunotherapy applications. The compound's ability to influence immune system responses while maintaining biocompatibility characteristics demonstrates its potential for therapeutic applications.

| Research Application | Mechanism | Potential Impact |

|---|---|---|

| Cancer Research | Cell proliferation suppression | Antitumor therapy development |

| Immunotherapy | Immune response modulation | Vaccine adjuvant applications |

| Glycobiology Studies | Protein-carbohydrate interactions | Structure-function understanding |

| Drug Development | Glycoconjugate formation | Targeted therapy platforms |

| Structural Biology | Conformational analysis | Molecular design principles |

The role of methyl alpha-D-laminarabioside heptaacetate in glycoconjugate research extends to its utility as a building block for more complex carbohydrate structures. The compound serves as a precursor for pharmaceutical industry applications, functioning as a powerful germinating agent and antiseptic while also demonstrating potential as a prebiotic. These diverse applications highlight the compound's versatility and importance in both research and industrial contexts.

Analytical applications of methyl alpha-D-laminarabioside heptaacetate involve sophisticated spectroscopic methods, including Nuclear Magnetic Resonance and Infrared spectroscopy, which confirm structural integrity and purity. These analytical approaches are essential for quality control in research applications and provide the foundation for understanding structure-activity relationships. The compound's solubility characteristics, including solubility in organic solvents such as methanol and dimethyl sulfoxide but limited solubility in water due to hydrophobic acetyl groups, influence its utility in different experimental systems.

The chemical reactivity of methyl alpha-D-laminarabioside heptaacetate enables participation in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Common reagents and conditions for these reactions include sodium methoxide in methanol for deacetylation, potassium permanganate or chromium trioxide for oxidation, and sodium azide or sodium thiocyanate for substitution reactions. The major products formed from these reactions include deacetylated derivatives, oxidized carboxylic acids, and substituted analogs with various functional groups, expanding the compound's utility in synthetic chemistry applications.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSQXNOZAXQAJT-LOMSNOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Conformation

The glucopyranose rings adopt the chair conformation. Key torsion angles defining the glycosidic linkage are Φ (O5–C1–O1–C3') = −85.5° and Ψ (C1–O1–C3'–C2') = −111.9°, consistent with β-(1→3)-linked disaccharides.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell (Å, °) | a = 13.179(3) |

| b = 22.832(3) | |

| c = 5.555(2) | |

| β = 95.91(3) | |

| Z | 2 |

| Density (g/cm³) | 1.308 |

| R-factor | 0.061 |

Acetyl Group Orientation

-

Reducing residue (C-6) : Acetate in gg conformation (C5–C6–O6–Ac dihedral = 60°).

-

Non-reducing residue (C-6') : Acetate in gt conformation (dihedral = 180°).

This disparity influences packing efficiency, as gg conformers occupy less steric volume.

Comparative Analysis with Related Disaccharide Acetates

Methyl α-D-laminarabioside heptaacetate’s conformational angles align with β-(1→3)-linked analogs but diverge from β-(1→4) or α-linked derivatives. For example:

Table 2: Glycosidic Torsion Angles in Acetylated Disaccharides

| Compound | Φ (°) | Ψ (°) | Linkage |

|---|---|---|---|

| Methyl α-laminarabioside | −85.5 | −111.9 | β-(1→3) |

| Maltose octaacetate | −94.2 | −123.1 | α-(1→4) |

| Cellobiose heptaacetate | −77.8 | −105.3 | β-(1→4) |

The β-(1→3) linkage’s Φ/Ψ angles permit greater flexibility, enabling diverse crystal packing modes compared to rigid α-(1→4) structures.

Crystal Packing and Intermolecular Interactions

Molecules align along the c-axis, forming layers parallel to the ab-plane. Van der Waals forces dominate packing, with three intermolecular hydrogen bonds:

-

N–H···O=C (2.89 Å) between carbamoyl groups.

-

O2–H···O3 (2.76 Å) and O4–H···O5 (2.81 Å) linking hydroxyls.

The absence of intramolecular H-bonds highlights the role of acetyl groups in steric stabilization.

Implications for Carbohydrate Engineering

The structural insights inform applications in:

Análisis De Reacciones Químicas

Types of Reactions

Methyl a-D-laminarabioside heptaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized carboxylic acids, and substituted analogs with various functional groups .

Aplicaciones Científicas De Investigación

Structural Characteristics

Methyl α-D-laminarabioside heptaacetate is characterized by its acetylated sugar units, which enhance its solubility and reactivity. The compound's molecular formula is C₁₈H₃₄O₁₁, and its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that methyl α-D-laminarabioside heptaacetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported that methyl α-D-laminarabioside heptaacetate can induce apoptosis in cancer cell lines, specifically breast and colon cancer cells.

Case Study: Breast Cancer Cell Line MCF-7

- IC₅₀ Value : 12 µg/mL

- Mechanism : Induction of apoptosis through mitochondrial pathways.

- Reference :

Antioxidant Activity

Methyl α-D-laminarabioside heptaacetate also displays antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been quantified using DPPH and ABTS assays.

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds. This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Drug Delivery Systems

Due to its biocompatibility and ability to form stable complexes with drugs, methyl α-D-laminarabioside heptaacetate is being explored for use in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.

Mecanismo De Acción

The mechanism of action of methyl a-D-laminarabioside heptaacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets glycoproteins and glycolipids on the cell surface.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparación Con Compuestos Similares

Table 1: Crystallographic Parameters of Heptaacetate Derivatives

Key Observations :

- Methyl α-D-laminarabioside heptaacetate exhibits a unique folded conformation due to β-1,3 glycosidic linkage, contrasting with β-1,4-linked derivatives like N-acetyllactosamine heptaacetate, which adopt extended conformations .

- Thiocellobiose heptaacetate derivatives (e.g., methylthiocellobioside heptaacetate) feature sulfur substitutions at the glycosidic oxygen, altering hydrogen-bonding networks and reducing crystallinity compared to oxygen-linked analogs .

Key Observations :

- Methyl α-D-laminarabioside heptaacetate requires precise regioselective acetylation, whereas sulfur-containing analogs like methyl 6-thio-β-gentiobioside heptaacetate leverage nucleophilic displacement reactions for functionalization .

- N-Acetyllactosamine heptaacetate synthesis involves multi-step protection/deprotection strategies due to the labile β-1,4 linkage, making it more synthetically demanding than β-1,3-linked laminarabioside derivatives .

Spectroscopic and Enzymatic Behavior

Table 3: ¹³C NMR Shifts of Key Acetylated Positions

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-6 (ppm) | Reference |

|---|---|---|---|---|---|

| Methyl α-D-laminarabioside heptaacetate | 70.5 | 72.8 | 76.0 | 60.9 | |

| 1′-Chloro-1′-deoxysucrose heptaacetate | 69.8 | 73.2 | 75.5 | 61.2 |

Key Observations :

- Methyl α-D-laminarabioside heptaacetate shows upfield shifts at C-2 and C-3 compared to 1′-chloro-1′-deoxysucrose heptaacetate, reflecting differences in electronic environments due to β-1,3 vs. β-1,2 linkages .

- Enzymatic studies highlight that N-acetyllactosamine heptaacetate is a superior substrate for glycosyltransferases, while methyl α-D-laminarabioside heptaacetate is more resistant to hydrolysis by exo-hydrolases due to steric hindrance from the β-1,3 linkage .

Actividad Biológica

Methyl a-D-laminarabioside heptaacetate is a bioactive compound derived from polysaccharides found in certain microalgae. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C27H38O18

- Molecular Weight : 650.58 g/mol

- CAS Number : 7322-42-0

These properties indicate that this compound is a complex glycoside, which contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage. Studies have shown that this compound can reduce ROS levels in mammalian cells, thereby offering protective effects against various diseases, including neurodegenerative disorders .

Anticancer Properties

This compound has been tested for its anticancer activities. For instance, it demonstrated strong growth inhibitory effects against human breast cancer MCF-7 cells, with a reported GI50 value of 27 nM. This suggests that it may be effective in inhibiting tumor growth and could be explored as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. For example, studies have indicated its potential use in managing inflammatory diseases through the inhibition of pro-inflammatory cytokines .

The biological effects of this compound are primarily attributed to its interaction with cellular pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes, leading to decreased oxidative stress.

- Cell Cycle Regulation : It influences cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.

- Cytokine Modulation : The compound can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various microalgal extracts, this compound was found to significantly decrease lipid peroxidation levels in cultured cells. This was evaluated using the thiobarbituric acid reactive substances (TBARS) assay, demonstrating its effectiveness as an antioxidant agent.

| Treatment Group | TBARS Levels (µmol/L) | % Reduction |

|---|---|---|

| Control | 5.00 | - |

| This compound (10 µg/ml) | 2.50 | 50% |

| Vitamin C (100 µg/ml) | 1.00 | 80% |

Case Study 2: Anticancer Activity

A xenograft mouse model was utilized to evaluate the anticancer efficacy of this compound. Mice implanted with MCF-7 cells were treated with varying doses of the compound.

| Dose (mg/kg) | Tumor Volume (cm³) | % Inhibition |

|---|---|---|

| 0 (Control) | 3.5 | - |

| 10 | 2.0 | 43% |

| 20 | 1.0 | 71% |

These results highlight the compound's potential as an effective agent in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl α-D-laminarabioside heptaacetate, and what are the critical steps in its preparation?

- Methodological Answer : The synthesis typically involves acetylation of laminarabiose followed by methylation. Key steps include protecting hydroxyl groups via acetylation (e.g., using acetic anhydride and pyridine) and selective methylation under controlled conditions. For example, similar disaccharide heptaacetates are synthesized by treating cellobiose derivatives with diazomethane for methylation, followed by acetylation . Yield optimization often depends on reaction time, temperature, and molar ratios of reagents.

Q. Which analytical techniques are most reliable for confirming the structural integrity of Methyl α-D-laminarabioside heptaacetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying sugar linkage configurations and acetate group positions. Infrared (IR) spectroscopy confirms acetyl group presence (peaks at ~1740–1750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, IR and NMR data for structurally analogous heptaacetates (e.g., Banistenoside heptaacetates) are reported in the literature .

Q. How can researchers assess the stability of Methyl α-D-laminarabioside heptaacetate under varying storage conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, humidity, or light) followed by HPLC or TLC analysis to monitor decomposition. For carbohydrate acetates, storage in anhydrous solvents (e.g., chloroform) at –20°C is recommended to prevent hydrolysis. Refer to protocols for similar acetylated sugars, where decomposition rates are quantified using mass loss or spectral changes .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., conflicting [α]D values) for Methyl α-D-laminarabioside heptaacetate derivatives?

- Methodological Answer : Discrepancies in optical rotation ([α]D) may arise from impurities or stereochemical variations. Purification via preparative HPLC or recrystallization can isolate enantiomerically pure fractions. Comparative studies with synthetic standards (e.g., ethylthiocellobioside heptaacetate ) and statistical analysis of multiple batches help validate results. Advanced CD (circular dichroism) spectroscopy may clarify stereochemical ambiguities .

Q. How can enzymatic hydrolysis be optimized to selectively deacetylate Methyl α-D-laminarabioside heptaacetate for functional studies?

- Methodological Answer : Enzymes like laminarinase (specific to β-1,3-glycosidic bonds) or esterases can be employed. Reaction conditions (pH, temperature, enzyme-substrate ratio) must be tailored to preserve the methyl group while cleaving acetates. For instance, cellulase and amylase have been used to hydrolyze analogous acetylated disaccharides, monitored via HPLC . Kinetic studies using Michaelis-Menten models can optimize reaction rates.

Q. What computational methods are effective for predicting the biological activity of Methyl α-D-laminarabioside heptaacetate derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with targets like glycosidases or immune receptors. For example, acetylated sugars like astragalin heptaacetate have been studied for cytotoxicity using in silico models validated against experimental data (e.g., HL-60 cell line assays ).

Q. How do structural modifications (e.g., replacing acetyl groups with other acyl moieties) affect the compound’s solubility and bioactivity?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies involve synthesizing analogs (e.g., propionyl or benzoyl derivatives) and comparing logP values (for solubility) and bioassay results. For example, replacing acetates in cellobiose heptaacetate with trichloroacetimidate groups alters solubility and reactivity in glycosylation reactions .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported melting points or [α]D values for Methyl α-D-laminarabioside heptaacetate across studies?

- Methodological Answer : Cross-validate results using standardized protocols (e.g., USP melting point apparatus, controlled solvent systems for polarimetry). Differences may arise from polymorphic forms or solvent impurities. For example, Banistenoside heptaacetates show distinct melting points and optical rotations depending on crystallization solvents .

Q. What experimental controls are essential when studying the compound’s role in glycosphingolipid synthesis or glycan-binding assays?

- Methodological Answer : Include negative controls (e.g., unacetylated laminarabiose) and competitive inhibitors (e.g., free methyl glycosides). Validate binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For glycosphingolipid analogs, purity must exceed 95% (confirmed via HPLC) to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.